2-Fluoronicotinamide
Overview
Description
2-Fluoronicotinamide is a compound that has garnered interest in various fields of research due to its potential applications in medical imaging and pharmaceuticals. The incorporation of fluorine into organic molecules, such as this compound, can significantly alter their chemical and biological properties, making them useful in the design of new drugs and diagnostic agents .
Synthesis Analysis
The synthesis of this compound derivatives has been explored in several studies. For instance, the synthesis of [(18)F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide, a radiotracer for PET melanoma imaging, involves a one-step, high-yielding fluorine incorporation on the nicotinamide ring . Another study describes a practical synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, a key pharmaceutical intermediate, using a palladium-catalyzed cyanation/reduction sequence . Additionally, the synthesis of 2-fluoro-3-hydroxypropionic acid through biocatalytic methods has been reported, highlighting the environmental and safety advantages of such approaches .
Molecular Structure Analysis
The molecular structure of this compound and its derivatives is crucial for their biological activity. Structural studies of co-crystals involving fluorinated compounds, such as 5-fluorouracil with nicotinamide, provide insights into the influence of fluorine moieties on the overall packing and synthetic accessibility of multi-component systems . These studies are essential for understanding the interactions and stability of this compound in various environments.
Chemical Reactions Analysis
This compound and its analogs participate in a variety of chemical reactions. For example, the nucleophilic vinylic substitution (S(N)V) reaction of gem-difluoroenamides has been explored to synthesize 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones . The presence of fluorine atoms in these compounds imparts unique electrophilic reactivity, which is leveraged in the synthesis of heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by the presence of fluorine. Fluorine atoms can enhance the physiological activity of drugs and are involved in the modification of drug structures . The optically active nature of fluorinated compounds, such as 2-fluoropropionic acid, is of significant biological importance . Moreover, the introduction of fluorine into nicotinamide derivatives has been shown to yield high tumor to body contrast ratios and rapid renal clearance in the context of PET imaging .
Scientific Research Applications
PET Imaging in Melanoma
One significant application of 2-fluoronicotinamide derivatives is in positron emission tomography (PET) imaging for melanoma. The development of [(18)F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide, a novel radiotracer, exhibits high tumor uptake and rapid body clearance, primarily through renal excretion. This compound is currently undergoing preclinical studies to evaluate its effectiveness in assessing the responsiveness of therapeutic agents in melanoma treatment (Greguric et al., 2009).
Supramolecular Chemistry
This compound plays a role in the directed assembly of copper(II) complexes. Research involving isonicotinamide has led to the synthesis of various Cu(II) complexes, including those with 2-fluorobenzoato-O. These complexes form infinite 1-D chains and represent significant contributions to the field of supramolecular chemistry (Aakeröy et al., 2003).
Biomedical Imaging and Biosensing
In the field of biomedical imaging and biosensing, lanthanide-based luminescent nanomaterials, including those utilizing fluoronicotinamide structures, are gaining attention. They are used in near-infrared (NIR-II) imaging due to their high sensitivity and resolution, contributing significantly to both scientific research and clinical practice (Fan & Zhang, 2019).
Tumor Metabolism and Growth Imaging
This compound derivatives are also utilized in FDG PET-CT imaging for various non-oncologic conditions, demonstrating their versatility beyond cancer diagnosis. These applications span across multiple medical specialties, highlighting the compound's importance in medical diagnostics and treatment monitoring (Zhuang & Codreanu, 2015).
Synthesis and Application in Chemotherapy
Chemically labeled cytotoxic agents using fluoronicotinamide derivatives are being explored in chemotherapy. These agents enable the tracking of cellular pathways during treatment, enhancing our understanding of drug mechanisms and potentially improving cancer therapy methods (Wang et al., 1999).
Safety and Hazards
When handling 2-Fluoronicotinamide, it’s important to avoid dust formation and avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .
Mechanism of Action
Target of Action
It is known that similar compounds, such as 5-fluoronicotinamide derivatives, have been identified as inhibitors of hdac6 . HDAC6 is a class IIb enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and migration .
Mode of Action
Based on the action of similar compounds, it can be inferred that 2-fluoronicotinamide might interact with its target enzyme, possibly inhibiting its function . This inhibition could lead to changes in the cellular processes controlled by the target enzyme.
Biochemical Pathways
If we consider the action of similar compounds, it can be inferred that this compound might affect pathways related to cell growth, differentiation, and migration . The downstream effects of these changes could potentially include alterations in cell behavior and function.
Pharmacokinetics
The pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-documented in the available literature. Therefore, it is challenging to outline the compound’s impact on bioavailability. Understanding the pharmacokinetics of a compound is crucial for predicting its behavior in the body and its potential therapeutic effects .
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound might lead to changes in cell behavior and function, potentially influencing cell growth, differentiation, and migration .
properties
IUPAC Name |
2-fluoropyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCLBOGXTPXNPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20291216 | |
Record name | 2-Fluoronicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20291216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
364-22-7 | |
Record name | 364-22-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74198 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Fluoronicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20291216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoronicotinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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